Phenyltrimethylammonium tribromide

Catalog No.
S539501
CAS No.
4207-56-1
M.F
C9H14Br3N-2
M. Wt
375.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium tribromide

CAS Number

4207-56-1

Product Name

Phenyltrimethylammonium tribromide

IUPAC Name

trimethyl(phenyl)azanium;tribromide

Molecular Formula

C9H14Br3N-2

Molecular Weight

375.93 g/mol

InChI

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3

InChI Key

VVHZJARZKKLEOT-UHFFFAOYSA-K

SMILES

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br

Solubility

Soluble in DMSO

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-]

Description

The exact mass of the compound Phenyltrimethylammonium tribromide is 516.826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173340. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Applications:

  • Organic synthesis: Due to its positive charge (cationic nature), PhTMABr₃ might act as a phase-transfer catalyst in organic reactions. Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) for efficient reaction processes []. However, further research is needed to confirm its effectiveness and compare it to established catalysts.
  • Antimicrobial properties: Quaternary ammonium compounds are known for their antimicrobial properties []. PhTMABr₃, with its quaternary ammonium structure, might possess some level of antimicrobial activity. However, its efficacy against specific microbes and its potential for development as a disinfectant need investigation.

Phenyltrimethylammonium tribromide is a quaternary ammonium salt with the chemical formula C9H14NBr3C_9H_{14}NBr_3. It features a phenyl group attached to a trimethylammonium moiety, making it a versatile reagent in organic synthesis. The compound is known for its ability to facilitate bromination reactions and is often utilized in various organic transformations due to its high reactivity and stability under different conditions .

PhTMABr3 acts as a source of electrophilic bromine (Br+). The positive charge on the nitrogen atom weakens the Br-N bond, making the bromine atom more susceptible to attack by the electron-rich double bond in an alkene. The reaction proceeds through a cyclic intermediate and ultimately leads to the formation of a vicinal dibromide (two bromine atoms on adjacent carbons) [].

PhTMABr3 is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory system. Due to the presence of bromine, it is also suspected to be a carcinogen [].

Phenyltrimethylammonium tribromide serves primarily as a brominating agent. It can participate in several types of reactions, including:

  • Bromination of Alkenes: The compound can add bromine across double bonds, converting alkenes into dibromides.
  • Formation of Azo Compounds: It reacts with tosylhydrazones to produce tosylazoalkenes, demonstrating its utility in synthesizing nitrogen-containing compounds .
  • Coupling Reactions: It has been reported to effectively catalyze coupling reactions involving carbon dioxide and epoxides, showcasing its role in green chemistry applications .

Phenyltrimethylammonium tribromide can be synthesized through several methods:

  • Direct Bromination: The compound can be synthesized by reacting phenyltrimethylammonium bromide with bromine in suitable solvents.
  • Use of Brominating Agents: It can also be prepared by treating phenyltrimethylammonium salts with strong brominating agents, such as N-bromosuccinimide or molecular bromine, under controlled conditions .

Phenyltrimethylammonium tribromide finds applications in various fields:

  • Organic Synthesis: It is widely used as a brominating agent for the synthesis of complex organic molecules.
  • Catalysis: Its role as a catalyst in coupling reactions makes it valuable in synthetic chemistry.
  • Research: The compound is utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving phenyltrimethylammonium tribromide focus on its reactivity with different substrates. For example, it has been shown to interact effectively with alkenes and tosylhydrazones, leading to significant product formation. These interactions highlight its versatility as a reagent and its potential for further exploration in synthetic pathways.

Phenyltrimethylammonium tribromide belongs to a class of quaternary ammonium salts that are often used in organic synthesis. Here are some similar compounds:

Compound NameStructureUnique Features
Phenyltrimethylammonium bromideC9H12BrNLess reactive than tribromide; used for simpler brominations.
Pyridine hydrobromide perbromideC5H6BrNMore polar; used in reactions requiring stronger electrophiles.
2-Carboxyethyltriphenylphosphonium perbromideC18H20Br3O2PContains phosphorus; used for specific phosphonium transformations.

Phenyltrimethylammonium tribromide stands out due to its tri-brominated structure, which enhances its reactivity compared to mono- or di-brominated analogs. Its ability to facilitate complex transformations makes it particularly valuable in organic synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

374.86559 g/mol

Monoisotopic Mass

372.86764 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9V4E7J2MSS

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Corrosive

Other CAS

4207-56-1

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1): ACTIVE

Dates

Modify: 2023-08-15
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